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Compound of Interest

Compound Name: Firsocostat (S enantiomer)

Cat. No.: B1150415 Get Quote

Welcome to the technical support center for Firsocostat enantiomer experiments. This resource

is designed to assist researchers, scientists, and drug development professionals in

troubleshooting common issues and answering frequently asked questions related to the

experimental use of Firsocostat and its enantiomers.

Frequently Asked Questions (FAQs)
Q1: What is Firsocostat and what are its enantiomers?

A1: Firsocostat (also known as GS-0976 or ND-630) is an investigational, liver-directed,

allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2.[1][2] It binds to the

biotin carboxylase (BC) domain of the ACC enzymes, preventing their dimerization and

subsequent enzymatic activity.[1][2] The IUPAC name for Firsocostat is 2-[1-[(2R)-2-(2-

methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-

d]pyrimidin-3-yl]-2-methylpropanoic acid, indicating that the commercially developed compound

is the (R)-enantiomer.[3] While the (R)-enantiomer is the primary focus of clinical development,

the (S)-enantiomer is available from some chemical suppliers, suggesting its potential use in

research settings.

Q2: What is the known biological activity of the Firsocostat enantiomers?

A2: The (R)-enantiomer of Firsocostat is a potent inhibitor of both human ACC1 and ACC2.

Publicly available data on the specific inhibitory activity of the (S)-enantiomer is limited.
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However, in chiral drug development, it is common for one enantiomer to be significantly more

active than the other. Below is a summary of the known activity of the (R)-enantiomer.

Q3: Are there established differences in the solubility and stability of the Firsocostat

enantiomers?

A3: There is no specific public data comparing the solubility and stability of the (R) and (S)-

enantiomers of Firsocostat. Generally, enantiomers have identical physical properties in an

achiral environment (e.g., solubility in common solvents, melting point). However, their

properties can differ in a chiral environment. For practical laboratory purposes, it is reasonable

to assume they have similar solubility and stability profiles under standard storage and

experimental conditions. Firsocostat is soluble in DMSO.[4] For in vivo studies, specific

formulations are required as it is poorly soluble in water.[4]

Troubleshooting Guides
Chiral HPLC Separation of Firsocostat Enantiomers
Problem: Poor or no separation of Firsocostat enantiomers on a chiral HPLC column.

Possible Causes and Solutions:
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Possible Cause Troubleshooting Steps

Inappropriate Chiral Stationary Phase (CSP)

The selection of the CSP is critical.

Polysaccharide-based CSPs (e.g., cellulose or

amylose derivatives) are a good starting point

for screening. If one type of CSP does not

provide separation, try a different one with a

different chiral selector.

Suboptimal Mobile Phase Composition

For normal-phase chromatography, vary the

ratio of the non-polar solvent (e.g., hexane,

heptane) to the polar modifier (e.g., ethanol,

isopropanol). Small changes in the modifier

percentage can have a significant impact on

resolution. For reverse-phase chromatography,

adjust the ratio of the aqueous buffer to the

organic modifier (e.g., acetonitrile, methanol).

Incorrect Additives

The addition of small amounts of an acidic or

basic modifier (e.g., trifluoroacetic acid for acidic

compounds, diethylamine for basic compounds)

can improve peak shape and resolution.

Firsocostat is an acidic molecule, so a basic

additive may not be necessary.

Flow Rate and Temperature

Chiral separations can be sensitive to flow rate

and temperature. Generally, a lower flow rate

(e.g., 0.5-1.0 mL/min) can improve resolution.

Temperature can also affect selectivity; try

running the separation at different temperatures

(e.g., 25°C, 40°C).

Problem: Inconsistent retention times or peak splitting.

Possible Causes and Solutions:
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Possible Cause Troubleshooting Steps

Column Equilibration

Chiral columns often require longer equilibration

times than standard reversed-phase columns,

especially when changing the mobile phase.

Ensure the column is thoroughly equilibrated

before starting your analysis.

Sample Solvent Effects

The solvent used to dissolve the sample can

affect peak shape. Ideally, the sample should be

dissolved in the mobile phase. If a stronger

solvent is used, inject a smaller volume.

Column Contamination or Degradation

If the column has been used with other

compounds, it may be contaminated. Flush the

column according to the manufacturer's

instructions. Over time, the stationary phase can

degrade, leading to a loss of performance.

In Vitro Enzyme Inhibition Assays
Problem: High variability in IC50 values for Firsocostat.

Possible Causes and Solutions:
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Possible Cause Troubleshooting Steps

Enzyme Quality and Activity

Ensure the recombinant ACC1 and ACC2

enzymes are of high quality and have consistent

activity. Perform a control experiment to check

the enzyme's specific activity before each assay.

Compound Solubility

Firsocostat has low aqueous solubility. Ensure it

is fully dissolved in DMSO before diluting into

the assay buffer. Precipitation of the compound

will lead to inaccurate results. Consider the final

DMSO concentration in the assay and keep it

consistent across all experiments.

Assay Buffer Components

The composition of the assay buffer, including

the concentration of ATP, bicarbonate, and

acetyl-CoA, can affect the IC50 value. Use a

consistent and well-defined buffer system.

Incubation Time

The pre-incubation time of the enzyme with the

inhibitor before adding the substrate can

influence the apparent IC50 value for slow-

binding inhibitors. Optimize and keep the pre-

incubation time consistent.

Quantitative Data Summary
Parameter (R)-Firsocostat (S)-Firsocostat

hACC1 IC50 2.1 nM[4] Data not publicly available

hACC2 IC50 6.1 nM[4] Data not publicly available

Molecular Weight 569.63 g/mol 569.63 g/mol

Aqueous Solubility Poor[4]
Expected to be similar to the

(R)-enantiomer

Experimental Protocols
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Protocol 1: Chiral HPLC Method Development for
Firsocostat Enantiomers
This protocol provides a general workflow for developing a chiral HPLC method for the

separation of Firsocostat enantiomers.

Column Selection:

Start with a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or

amylose-based column (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H).

Mobile Phase Screening (Normal Phase):

Prepare a series of mobile phases with varying ratios of hexane or heptane and an alcohol

modifier (e.g., isopropanol or ethanol).

Start with a high percentage of the non-polar solvent (e.g., 90:10 hexane:isopropanol) and

gradually increase the percentage of the alcohol.

Inject a racemic standard of Firsocostat and monitor the separation.

Optimization:

Once partial separation is observed, fine-tune the mobile phase composition to improve

resolution.

Optimize the flow rate (typically between 0.5 and 1.5 mL/min).

Investigate the effect of temperature on the separation by using a column oven.

Detection:

Use a UV detector set to the wavelength of maximum absorbance for Firsocostat.

Protocol 2: In Vitro ACC1/ACC2 Inhibition Assay
This protocol describes a general method for determining the IC50 of Firsocostat against

human ACC1 and ACC2.
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Materials:

Recombinant human ACC1 and ACC2 enzymes.

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT).

ATP, sodium bicarbonate, and acetyl-CoA.

Firsocostat enantiomers dissolved in DMSO.

Detection reagent (e.g., a method to measure the product, malonyl-CoA, or a coupled

assay to measure ADP production).

Procedure:

Prepare a serial dilution of Firsocostat in DMSO.

In a microplate, add the assay buffer, Firsocostat dilution (or DMSO for control), and the

ACC enzyme.

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a

controlled temperature (e.g., 30°C).

Initiate the enzymatic reaction by adding a mixture of ATP, bicarbonate, and acetyl-CoA.

Allow the reaction to proceed for a set time, ensuring it is within the linear range.

Stop the reaction and measure the product formation.

Data Analysis:

Calculate the percentage of inhibition for each Firsocostat concentration relative to the

DMSO control.

Plot the percentage of inhibition against the logarithm of the Firsocostat concentration and

fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytosol

Mitochondria

Acetyl-CoA Malonyl-CoA
ACC1

Citrate ACC1 (dimer, active)

+

ACC1 (monomer, inactive)

Fatty Acid Synthase (FAS) Fatty Acids De Novo Lipogenesis

Acetyl-CoA Malonyl-CoA
ACC2

ACC2 (dimer, active)

ACC2 (monomer, inactive)

CPT1

Fatty Acyl-CoA Fatty Acid Oxidation
CPT1

Firsocostat ((R)-enantiomer)

prevents dimerization

prevents dimerization

Click to download full resolution via product page

Caption: Firsocostat Signaling Pathway.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1150415?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enantiomer Separation

Biological Activity Assessment

Data Analysis

Firsocostat Racemic Mixture

Chiral HPLC

(R)-Firsocostat & (S)-Firsocostat

In Vitro ACC Inhibition Assay

Determine IC50 values

Compare Enantiomer Activity

Click to download full resolution via product page

Caption: Firsocostat Enantiomer Experiment Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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